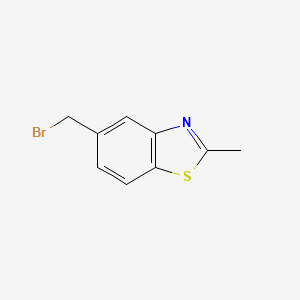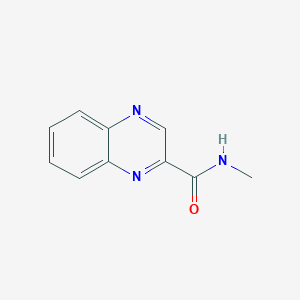
N-(2'-FLUORO)ETHYL-4-TERT-BUTOXYCARBONYLAMINOPIPERIDINE
Descripción general
Descripción
N-(2'-FLUORO)ETHYL-4-TERT-BUTOXYCARBONYLAMINOPIPERIDINE is a chemical compound with a unique structure that includes a piperidine ring substituted with a fluoroethyl group and a tert-butyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with fluoroethyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2'-FLUORO)ETHYL-4-TERT-BUTOXYCARBONYLAMINOPIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a building block in the design of bioactive molecules. Its piperidine ring is a common motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery.
Medicine
In medicinal chemistry, tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate is explored for its potential therapeutic applications. It may serve as a precursor to compounds with activity against various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer synthesis and catalysis.
Mecanismo De Acción
The mechanism of action of tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The piperidine ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl piperidin-4-ylcarbamate: Similar structure but lacks the fluoroethyl group.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethylphenyl group instead of a fluoroethyl group.
Uniqueness
N-(2'-FLUORO)ETHYL-4-TERT-BUTOXYCARBONYLAMINOPIPERIDINE is unique due to the presence of the fluoroethyl group, which can significantly alter its chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C12H23FN2O2 |
|---|---|
Peso molecular |
246.32 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(2-fluoroethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)14-10-4-7-15(8-5-10)9-6-13/h10H,4-9H2,1-3H3,(H,14,16) |
Clave InChI |
HEMJKTGSESHVQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(CC1)CCF |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
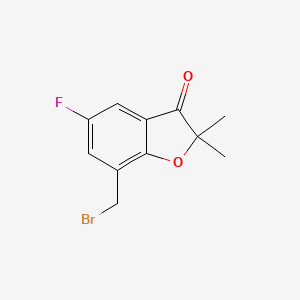

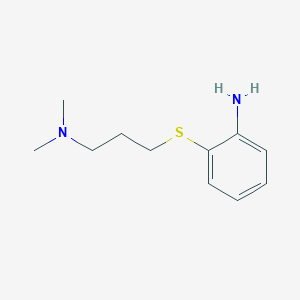
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-](/img/structure/B8757325.png)

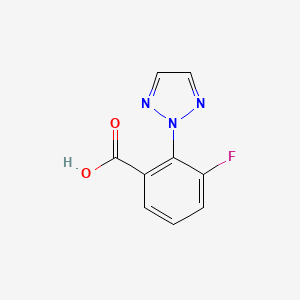
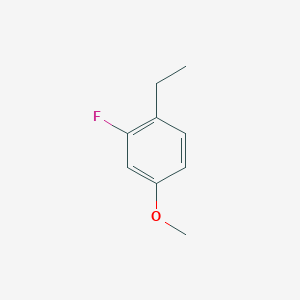
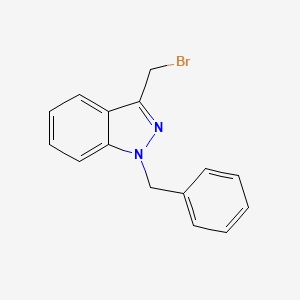
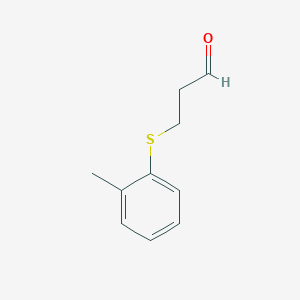
![Bis-[2-(5-tetrazolyl)ethyl]ether](/img/structure/B8757360.png)

